CA-074

Vue d'ensemble

Description

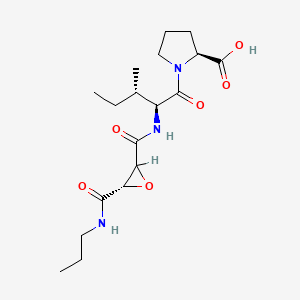

CA-074 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxirane ring and a propylamino group, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CA-074 typically involves multiple steps, starting with the preparation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene using reagents such as m-chloroperbenzoic acid. The subsequent steps involve the introduction of the propylamino group and the coupling with L-isoleucyl-L-proline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can precisely control the reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis can be employed to produce large quantities efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

CA-074 can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The propylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring yields diols, while reduction of the carbonyl groups results in the formation of alcohols.

Applications De Recherche Scientifique

Case Study: Cerebral Ischemia

A study investigated the effects of CA-074 on neuronal cell death during focal cerebral ischemia induced by occlusion of the middle cerebral artery. In this model, this compound administration (4 mg/kg) significantly reduced the release of cathepsins B and L, leading to decreased apoptotic neuronal death as evidenced by reduced caspase-3 activity and fewer apoptotic neurons detected through histological analysis . This suggests that this compound may serve as a potential therapeutic agent in stroke management.

| Parameter | Ischemia Group | This compound Treatment Group | Statistical Significance |

|---|---|---|---|

| Cathepsin B Activity | Increased | Decreased | p < 0.05 |

| Apoptotic Neurons | High | Lower | p < 0.05 |

| Caspase-3 Activity | Increased | Decreased | p < 0.05 |

Case Study: Tumor Microenvironment

Research indicates that this compound can modulate the tumor microenvironment by affecting cathepsin B levels, which are often elevated in cancerous tissues. In a guinea pig model of viral myocarditis, treatment with this compound led to reduced inflammation and fibrosis associated with interstitial lung disease . The study highlights this compound's potential as a therapeutic target in managing tumor-associated inflammation.

Implications in Autoimmune Diseases

This compound has been explored for its role in autoimmune conditions where cathepsin B contributes to tissue damage and inflammation. By inhibiting cathepsin B activity, this compound may mitigate the pathological processes involved in diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Mass Spectrometry Profiling

To further understand the inhibitory effects of this compound on different substrates, researchers employed multiplex substrate profiling mass spectrometry (MSP-MS). This approach allowed for the identification and quantification of peptide cleavage products from a library of 228 peptides under varying pH conditions, confirming this compound's selective inhibition at acidic pH .

Mécanisme D'action

The mechanism of action of CA-074 involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The propylamino group can also interact with various biological molecules, influencing their activity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[[(2S,3S)-3-[(Methylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline

- N-[[(2S,3S)-3-[(Ethylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline

Uniqueness

CA-074 is unique due to its specific propylamino group, which imparts distinct chemical and biological properties compared to its methylamino and ethylamino analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Activité Biologique

CA-074 is a selective inhibitor of cathepsin B, a lysosomal cysteine protease implicated in various cellular processes and disease mechanisms. This article explores the biological activity of this compound, focusing on its inhibition properties, pH-dependent behavior, and implications in various pathological conditions.

This compound exhibits its inhibitory effects primarily through its interaction with cathepsin B. The compound is most effective at an acidic pH of 4.6, demonstrating potency in the nanomolar range—over 100 times more potent than at neutral pH (7.2) . This pH-dependent inhibition is crucial because cathepsin B translocates from acidic lysosomal environments to neutral pH areas within cells, influencing various physiological functions and disease processes.

Table 1: Potency of this compound at Different pH Levels

| pH Level | Potency (nM) | Remarks |

|---|---|---|

| 4.6 | < 1 | Optimal inhibition |

| 7.2 | > 100 | Significantly reduced inhibition |

Selectivity and Irreversibility

This compound demonstrates high selectivity for cathepsin B over other cysteine cathepsins. Studies indicate that the compound irreversibly inhibits cathepsin B, which is significant for experimental applications where sustained inhibition is necessary . Molecular docking studies reveal that ionic interactions between this compound and specific residues (His110 and His111) in the enzyme's active site are critical for its inhibitory action .

Case Studies and Research Findings

- Inhibition of Intracellular Cathepsin B : In a study examining the role of intracellular cathepsin B in cell invasion, this compound was shown to inhibit intracellular activity effectively, leading to significant reductions in cell invasion assays . At a concentration of 10 µM, this compound caused an 80–95% inhibition of intracellular cathepsin B after 12 hours.

- Cerebral Ischemia Model : In a rat model of cerebral ischemia, this compound was found to protect lysosomal integrity and inhibit apoptotic pathways by reducing the release of cathepsins B and L into the cytosol . This study highlighted the potential therapeutic benefits of this compound in neuroprotection during ischemic events.

- Lung Inflammation Model : Research using a guinea pig model indicated that treatment with CA-074Me (a membrane-permeable form of this compound) reduced lung inflammation and fibrosis associated with viral myocarditis . The study emphasized the therapeutic potential of targeting cathepsin B in inflammatory diseases.

Implications in Disease Mechanisms

The biological activity of this compound has implications for various diseases:

- Cancer : Cathepsin B is often overexpressed in tumors; thus, inhibiting its activity with this compound may reduce tumor invasiveness and metastasis.

- Neurodegenerative Diseases : By inhibiting cathepsins involved in apoptosis, this compound may offer protective effects against neuronal death in conditions like stroke.

- Inflammatory Diseases : As demonstrated in lung models, inhibiting cathepsin B can mitigate inflammation and tissue damage.

Propriétés

Numéro CAS |

134448-10-5 |

|---|---|

Formule moléculaire |

C18H29N3O6 |

Poids moléculaire |

383.4 g/mol |

Nom IUPAC |

(2S)-1-[(2S,3S)-3-methyl-2-[[(3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14?/m0/s1 |

Clé InChI |

ZEZGJKSEBRELAS-KSFNBINOSA-N |

SMILES |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |

SMILES isomérique |

CCCNC(=O)[C@@H]1C(O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O |

SMILES canonique |

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-((S)-3-methyl-2-(((2S,3S)-3-propylcarbamoyl-oxiranecarbonyl)-amino)-pentanoyl)-pyrrolidine-2-carboxylic acid CA 074 CA-074 N-(3-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline nPrHN-(2S,3S)-tEps-Ile-Pro-OH |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.